

An In-depth Technical Guide to the Crystal Structure of 1,4-Diphenylbutadiyne

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Diphenylbutadiyne

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This guide provides a comprehensive analysis of the crystal structure of **1,4-diphenylbutadiyne**, a molecule of significant interest in materials science and as a structural motif in medicinal chemistry. Understanding its three-dimensional atomic arrangement is crucial for predicting its physicochemical properties, designing novel derivatives, and elucidating its interactions in various chemical and biological systems.

Core Crystallographic Data

The crystal structure of **1,4-diphenylbutadiyne** was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group $P2_1/n$.^[1] The key crystallographic parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for 1,4-Diphenylbutadiyne

Parameter	Value
Empirical Formula	C ₁₆ H ₁₀
Formula Weight	202.25 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /n
Unit Cell Dimensions	
a	12.898(2) Å
b	3.972(1) Å
c	12.923(3) Å
β	117.80(2)°
Volume	584.9(2) Å ³
Z	2
Calculated Density	1.148 Mg/m ³
Absorption Coefficient	0.068 mm ⁻¹
F(000)	212
Data Collection	
Diffractometer	Enraf-Nonius CAD-4
Radiation	MoKα ($\lambda = 0.71073$ Å)
Temperature	293(2) K
2θ range for data collection	2.22 to 24.97°
Index ranges	-15 ≤ h ≤ 15, 0 ≤ k ≤ 4, 0 ≤ l ≤ 15
Reflections collected	1150
Independent reflections	1028 [R(int) = 0.0152]
Refinement	

Refinement method	Full-matrix least-squares on F^2
Data / restraints / parameters	1028 / 0 / 97
Goodness-of-fit on F^2	1.053
Final R indices [$I > 2\sigma(I)$]	$R_1 = 0.0385$, $wR_2 = 0.0995$
R indices (all data)	$R_1 = 0.0486$, $wR_2 = 0.1055$
Largest diff. peak and hole	0.135 and -0.125 e. \AA^{-3}

Table 2: Selected Bond Lengths (\AA) and Angles ($^\circ$) for 1,4-Diphenylbutadiyne

Bond	Length (\AA)	Angle	Degrees ($^\circ$)
C(1)-C(2)	1.192(3)	C(2)-C(1)-C(3)	178.6(2)
C(1)-C(3)	1.439(2)	C(1)-C(2)-C(2)#1	179.9(3)
C(2)-C(2)#1	1.378(4)	C(4)-C(3)-C(5)	118.0(2)
C(3)-C(4)	1.390(2)	C(4)-C(3)-C(1)	121.0(2)
C(3)-C(8)	1.392(2)	C(8)-C(3)-C(1)	121.0(2)
C(4)-C(5)	1.385(2)	C(3)-C(4)-C(5)	121.1(2)
C(5)-C(6)	1.380(3)	C(6)-C(5)-C(4)	120.1(2)
C(6)-C(7)	1.379(3)	C(7)-C(6)-C(5)	119.9(2)
C(7)-C(8)	1.382(3)	C(6)-C(7)-C(8)	120.2(2)
C(7)-C(8)-C(3)	120.7(2)		

Symmetry transformations used to generate equivalent atoms: #1 - $x+1$, - $y+1$, - $z+1$

Experimental Protocols

Crystal Growth

Crystals of **1,4-diphenylbutadiyne** suitable for X-ray diffraction were obtained from the decomposition of the cuprate prepared from the reaction between lithium phenylacetylide and copper(I) cyanide in a diethyl ether solution at room temperature.

X-ray Data Collection and Structure Refinement

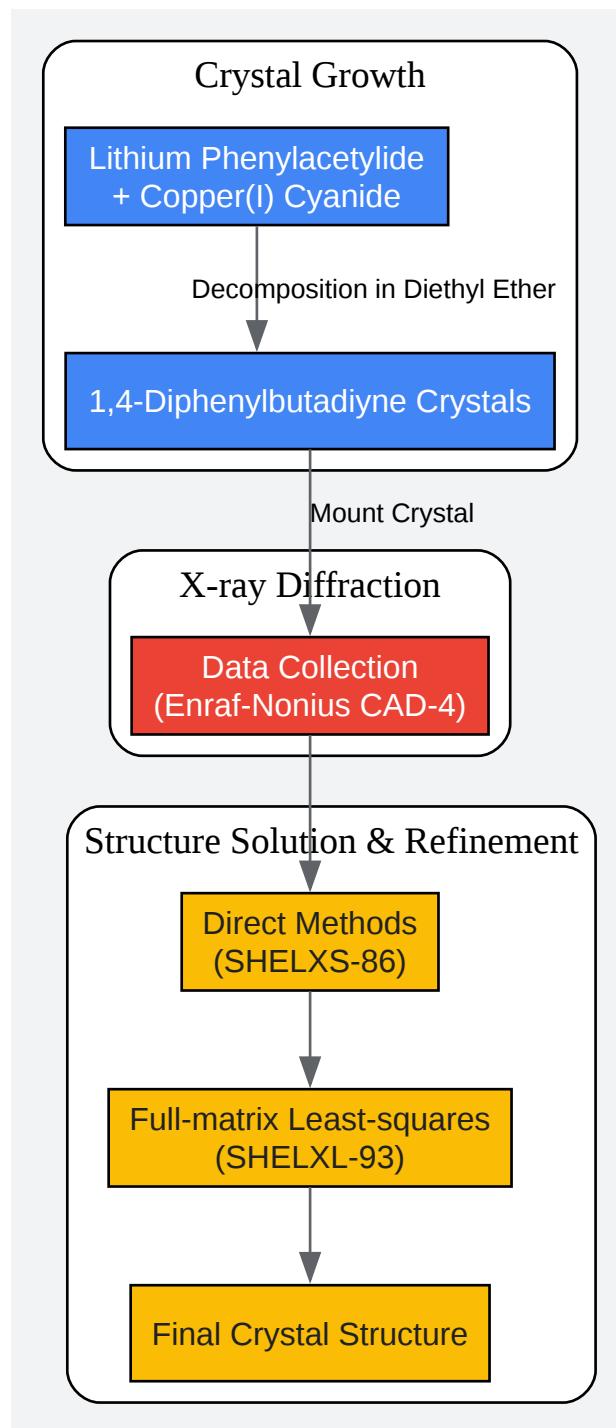
A colorless needle-shaped crystal with dimensions of 0.40 x 0.15 x 0.10 mm was mounted on a glass fiber. Data were collected on an Enraf-Nonius CAD-4 diffractometer using graphite-monochromated MoK α radiation. The unit cell parameters were determined from 25 carefully centered reflections.

The structure was solved by direct methods using the SHELXS-86 program and refined by full-matrix least-squares on F² using SHELXL-93. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in idealized positions and refined using a riding model.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the crystal structure determination of **1,4-diphenylbutadiyne**.



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Caption: Workflow for **1,4-Diphenylbutadiyne** Crystal Structure Analysis.

Molecular Structure and Connectivity

The diagram below shows the molecular structure of **1,4-diphenylbutadiyne** with atom numbering corresponding to the crystallographic data.

Caption: Molecular Connectivity of **1,4-Diphenylbutadiyne**.

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References

- 1. 1,4-Diphenylbutadiin – Wikipedia [de.wikipedia.org]
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